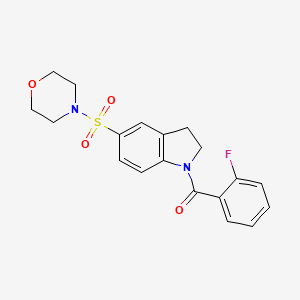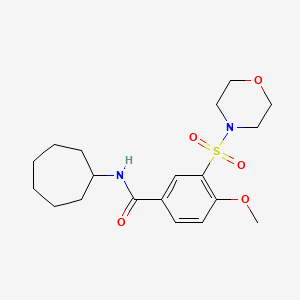
1-(2-fluorobenzoyl)-5-(4-morpholinylsulfonyl)indoline
Descripción general
Descripción
1-(2-fluorobenzoyl)-5-(4-morpholinylsulfonyl)indoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known to exhibit potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. In
Mecanismo De Acción
The mechanism of action of 1-(2-fluorobenzoyl)-5-(4-morpholinylsulfonyl)indoline involves the inhibition of the NF-κB pathway, which plays a crucial role in the regulation of inflammation and cell survival. This compound has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of IκB-α, which is an inhibitor of NF-κB. By inhibiting the NF-κB pathway, 1-(2-fluorobenzoyl)-5-(4-morpholinylsulfonyl)indoline can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
1-(2-fluorobenzoyl)-5-(4-morpholinylsulfonyl)indoline has been found to exhibit potent anti-inflammatory and anti-tumor effects in various in vitro and in vivo models. In addition to its effects on the NF-κB pathway, this compound has also been shown to inhibit the production of reactive oxygen species (ROS) and the activation of MAPK pathways. These effects contribute to the anti-inflammatory and anti-tumor properties of 1-(2-fluorobenzoyl)-5-(4-morpholinylsulfonyl)indoline.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-fluorobenzoyl)-5-(4-morpholinylsulfonyl)indoline in lab experiments is its potent anti-inflammatory and anti-tumor properties. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of lab experiments. Therefore, it is important to use appropriate dosages and conduct toxicity studies to ensure the safety of this compound in lab experiments.
Direcciones Futuras
There are several future directions for the research on 1-(2-fluorobenzoyl)-5-(4-morpholinylsulfonyl)indoline. One of the main directions is the development of new drugs based on this compound for the treatment of various diseases. This includes the development of new anti-inflammatory and anti-tumor drugs. Another direction is the exploration of the potential of this compound in other therapeutic areas, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to explore the potential toxicity and safety of this compound in humans.
Aplicaciones Científicas De Investigación
1-(2-fluorobenzoyl)-5-(4-morpholinylsulfonyl)indoline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
(2-fluorophenyl)-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S/c20-17-4-2-1-3-16(17)19(23)22-8-7-14-13-15(5-6-18(14)22)27(24,25)21-9-11-26-12-10-21/h1-6,13H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUOSZIOVAMEGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide](/img/structure/B4434133.png)
![[5-(3-ethoxy-5-iodo-4-methoxyphenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B4434140.png)
![3-methyl-4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4434141.png)
![2-(4-methoxyphenyl)-7,7-dimethyl-4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4434151.png)
![1-(ethylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B4434153.png)
![N-[3-(3-methyl-1-piperidinyl)-3-oxopropyl]benzamide](/img/structure/B4434163.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-methylbenzamide](/img/structure/B4434182.png)
![N-[3-(benzyloxy)phenyl]isonicotinamide](/img/structure/B4434185.png)

![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B4434197.png)
![N-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4434198.png)

![ethyl [(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B4434212.png)
![N-(2-bromo-4-methylphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4434214.png)